molecular formula C10H10FN3 B12281270 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine

Cat. No.: B12281270
M. Wt: 191.20 g/mol
InChI Key: CMMRQHLNSOJFGS-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 2-fluoro-6-methylbenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory, anticancer, or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-6-methylphenyl)-2-methoxyethanamine
  • 2-Fluoro-6-methylphenylboronic acid
  • 1-(2-Fluoro-6-methylphenyl)methanamine

Uniqueness

1-(2-Fluoro-6-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific structural features, such as the presence of a fluorine atom and a methyl group on the phenyl ring, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

1-(2-fluoro-6-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C10H10FN3/c1-7-3-2-4-8(11)10(7)14-6-5-9(12)13-14/h2-6H,1H3,(H2,12,13)

InChI Key

CMMRQHLNSOJFGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)N2C=CC(=N2)N

Origin of Product

United States

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